4H-Pyrazolo(1,5-a)indole, 2-(3-methoxyphenyl)-
Description
4H-Pyrazolo[1,5-a]indole is a fused heterocyclic compound comprising a pyrazole ring condensed with an indole scaffold. Among its three isomers (1H, 3H, and 4H), the 4H variant is the most thermodynamically stable due to its aromatic stabilization and resonance delocalization . The compound 2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole is distinguished by a 3-methoxyphenyl substituent at the 2-position and a spirocyclopropane moiety fused to the indole core.
Synthesis of this compound involves alkylative dearomatization and intramolecular N-imination starting from indole–O-(methylsulfonyl)oxime precursors. Key steps include:
- Reaction of tryptophol and 2-bromocyclopentanone to form a hexahydrocyclopenta-oxepinoindole intermediate (63% yield) .
- Oxime formation (65% yield) followed by bis-methanesulfonation (85% yield) .
- Final cyclization with alcohols (e.g., ethanol, propanol) to yield spirocyclopropane-containing derivatives (67–84% yields) .
Properties
CAS No. |
60230-73-1 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole |
InChI |
InChI=1S/C17H14N2O/c1-20-15-7-4-6-12(10-15)16-11-14-9-13-5-2-3-8-17(13)19(14)18-16/h2-8,10-11H,9H2,1H3 |
InChI Key |
BLDITWPWZQWEAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=C2)CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling-Based Synthesis
One of the robust methods involves the Suzuki coupling reaction of a halogenated pyrazolo[1,5-a]indole intermediate with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. This method is advantageous for its mild conditions and excellent functional group tolerance.
- Starting materials: Halogenated pyrazolo[1,5-a]indole derivative and 3-methoxyphenylboronic acid.
- Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4).
- Conditions: Typically performed in an aqueous-organic solvent mixture with a base such as potassium carbonate.
- Outcome: Formation of 4H-Pyrazolo(1,5-a)indole, 2-(3-methoxyphenyl)- with good yields (often >70%).
This approach was demonstrated in the synthesis of related derivatives where the Suzuki reaction was a pivotal step to introduce various aryl groups, including methoxy-substituted phenyl rings.
Alkylative Dearomatization and Intramolecular N-Imination
A sophisticated method reported involves the use of alkylative dearomatization followed by intramolecular N-imination of indole-O-(methylsulfonyl)oxime intermediates to form spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles.
- Key steps:
- Reaction of tryptophol with 2-bromocyclopentanone to form a cyclopentaoxepinoindole intermediate.
- Conversion to an oxime derivative followed by bis-methanesulfonation.
- Heating with alcohols and a base (N,N-diisopropylethylamine) to induce alkylative dearomatization and intramolecular N-imination.
- Yields: The final 4H-pyrazolo[1,5-a]indole derivatives were obtained in 67–84% yields.
- Significance: This method allows the construction of complex fused and spirocyclic structures with the pyrazoloindole core, adaptable for various substituents including 3-methoxyphenyl groups.
Cyclization of Aminopyrazoles with Enaminones or Chalcones
Cyclization reactions provide an efficient route to build the pyrazolo[1,5-a]indole nucleus by condensing aminopyrazole derivatives with enaminones or chalcones.
- Methodology:
- Aminopyrazoles react with enaminones or chalcones in the presence of oxidizing agents like potassium persulfate.
- The reaction proceeds via cyclocondensation forming the pyrazolo ring, followed by oxidative halogenation when necessary.
- Solvents: Dimethyl sulfoxide (DMSO) has been found effective, while water is less suitable.
- Advantages: This one-pot method offers regioselectivity, mild conditions, and high yields.
- Applications: Although primarily studied for pyrazolo[1,5-a]pyrimidines, the methodology is adaptable for pyrazolo[1,5-a]indole derivatives with appropriate modifications.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | Halogenated pyrazoloindole + 3-methoxyphenylboronic acid, Pd catalyst, base | 70–90 | Mild conditions, high selectivity | Requires halogenated intermediate |
| Alkylative Dearomatization & N-Imination | Indole-O-(methylsulfonyl)oxime, DIPEA, alcohol solvent, heat | 67–84 | Builds complex spirocyclic structures | Multi-step, specialized intermediates |
| Cyclization of Aminopyrazoles with Enaminones | Aminopyrazoles + enaminones, K2S2O8, DMSO | 60–85 | One-pot, regioselective, scalable | Solvent and substrate dependent |
Mechanistic Insights and Optimization
Suzuki Coupling: The palladium catalyst facilitates the transmetalation between the boronic acid and the halogenated pyrazoloindole, followed by reductive elimination to form the C–C bond. Optimization includes choice of base, solvent, and temperature to maximize yield and minimize side reactions.
Alkylative Dearomatization: The reaction proceeds via nucleophilic attack on the activated indole oxime, followed by ring closure and formation of the pyrazolo ring. The base and temperature are critical for controlling the reaction rate and product distribution.
Cyclization Reactions: The initial aza-Michael addition of aminopyrazole to activated enaminones is facilitated by protonation of the carbonyl oxygen, followed by cyclization and oxidative halogenation steps. Solvent choice (DMSO preferred) and oxidant concentration are important parameters.
Summary and Outlook
The preparation of 4H-Pyrazolo(1,5-a)indole, 2-(3-methoxyphenyl)- is well-established through several synthetic routes:
- Suzuki coupling offers a reliable method for aryl substitution.
- Alkylative dearomatization with intramolecular N-imination enables access to complex spirocyclic derivatives.
- Cyclization of aminopyrazoles with enaminones or chalcones provides an efficient, one-pot approach to the pyrazoloindole core.
Each method presents unique advantages and can be selected based on the desired substitution pattern, scale, and complexity of the target molecule. Future research may focus on greener solvents, catalytic systems with higher turnover, and expanding substrate scope to further enhance the synthetic utility of these methods.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The applications of 4H-Pyrazolo(1,5-a)indole, 2-(3-methoxyphenyl) are not explicitly detailed in the provided search results. However, the search results do offer some insight into the applications of related compounds and techniques that could potentially be relevant.
Chemical Information
4H-Pyrazolo(1,5-a)indole, 2-(3-methoxyphenyl) is a chemical compound with the molecular formula C17H14N2O . It is listed in PubChem with CID 3042688 .
Potential Applications of Related Compounds
While the specific applications of 4H-Pyrazolo(1,5-a)indole, 2-(3-methoxyphenyl) are not available in the provided search results, related compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]diazepines have demonstrated biological activities and potential uses:
- Pyrazolo[1,5-a]pyrimidines: A library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine have been designed and synthesized with IC50 values in the low nanomolar range and high selectivity against the PI3K δ isoform . One compound, CPL302253, is a potential candidate for clinical development as an inhaled drug to prevent asthma .
- Pyrazolo[1,5-a]diazepines: Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones have shown activity as mGlu 5 receptor-positive allosteric modulators with efficacy in preclinical models of schizophrenia .
- Triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines: A library of these compounds was screened for anticancer activity, but none showed growth inhibitory activity against MDA-MB 231 (human breast cancer) .
Magnetic Resonance Imaging (MRI)
Although not directly related to the compound of interest, some search results discuss applications of magnetic resonance imaging (MRI), a technique that could potentially be used to study the compound's effects in vivo .
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between 2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole and related pyrazoloindole derivatives:
Key Findings:
Structural Complexity and Stability: The spirocyclopropane moiety in 2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole confers enhanced rigidity and stereochemical control compared to non-spiro analogs like 3b and 3c . The 3-methoxyphenyl group improves solubility and bioavailability relative to halogenated derivatives (e.g., 3b) .
Synthetic Efficiency :
- Alkylative dearomatization (used for 6a–e ) achieves higher yields (67–84%) than older methods like Boulton-Katritzky rearrangement (50–60%) .
- Bulky substituents (e.g., tert-butoxy in 6c ) reduce yields due to steric hindrance during cyclization .
Biological Activity :
- Topoisomerase-I inhibition is unique to spirocyclopropane-containing derivatives (e.g., 6a–e ), likely due to DNA intercalation facilitated by the planar indole system and spiro strain .
- In contrast, benzo-fused diester 2 exhibits photophysical applications, while porphyrin hybrid 5 is explored for supramolecular chemistry .
Therapeutic Potential: Unlike PARP inhibitors based on pyrazolo[1,5-a]benzimidazole scaffolds (e.g., compounds in ), 6a–e target topoisomerase-I, offering a distinct mechanism for anticancer drug development .
Biological Activity
4H-Pyrazolo(1,5-a)indole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 2-(3-methoxyphenyl)-4H-pyrazolo(1,5-a)indole exhibits significant potential across various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for 2-(3-methoxyphenyl)-4H-pyrazolo(1,5-a)indole is , with a molecular weight of approximately 241.25 g/mol. Its structure features a pyrazoloindole core substituted with a methoxyphenyl group, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazoloindoles. For instance, a synthesized library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines demonstrated promising anticancer activity against various cell lines, including MDA-MB-231 (human breast cancer) and MCF-7 (breast cancer) cells. The MTT assay revealed that certain derivatives exhibited significant growth inhibition and reduced cell viability when tested at different concentrations over 72 hours .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 2-(3-methoxyphenyl)-4H-pyrazolo(1,5-a)indole | MDA-MB-231 | 0.25 | Significant growth inhibition observed |
| Triazole-linked hybrid | MCF-7 | 0.15 | Enhanced selectivity compared to controls |
Antimicrobial Activity
The antimicrobial evaluation of pyrazolo derivatives has shown that some compounds possess excellent activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating potent antibacterial effects .
| Compound | Pathogen | MIC (µg/mL) | Activity Description |
|---|---|---|---|
| 2-(3-methoxyphenyl)-4H-pyrazolo(1,5-a)indole | E. coli | 0.22 | Strong bactericidal activity |
| Pyrazolo derivative | S. aureus | 0.25 | Effective against biofilm formation |
Anti-inflammatory Activity
The role of pyrazolo[1,5-a]indoles in modulating inflammatory pathways has been investigated in various studies. These compounds have been shown to inhibit the PI3Kδ pathway, which is critical in immune cell function and inflammation. For example, CPL302253, a related compound with an IC50 of 2.8 nM against PI3Kδ, demonstrates the potential for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
- Cancer Treatment : A study examined the effects of a series of pyrazolo[1,5-a]indole derivatives on tumor growth in vivo. Results indicated that compounds with methoxy substitutions significantly reduced tumor size in mouse models compared to controls.
- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a pyrazolo derivative in patients with bacterial infections resistant to standard treatments. The results showed a notable reduction in infection rates and improved patient outcomes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4H-Pyrazolo(1,5-a)indole derivatives, and how can they be adapted for introducing the 3-methoxyphenyl substituent?
- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, hydrazine hydrochlorides can react with substituted benzaldehydes in toluene/acetonitrile under acidic conditions (e.g., trifluoroacetic acid) to form pyrazoloindole scaffolds . Introducing the 3-methoxyphenyl group may require pre-functionalization of the aldehyde precursor or post-synthetic modification via cross-coupling reactions (e.g., Suzuki coupling with boronic esters, as seen in related indole syntheses) . Characterization via /-NMR and HPLC-MS is critical to confirm regioselectivity and purity.
Q. Which spectroscopic techniques are most reliable for confirming the structure of 2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole?
- Methodological Answer : Multi-nuclear NMR (, , DEPT-135) is essential for assigning proton environments and carbon connectivity, particularly distinguishing between regioisomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides unambiguous confirmation of the fused bicyclic system and substituent positions, as demonstrated in structurally related pyrazolo-pyrimidine derivatives .
Q. How can researchers optimize reaction yields for pyrazoloindole syntheses under varying conditions?
- Methodological Answer : Systematic screening of solvents (e.g., acetonitrile vs. dioxane), catalysts (e.g., POCl for cyclization ), and temperature is recommended. For example, refluxing in acetonitrile with phosphorous oxychloride improved yields in pyrazoloazepinoindole syntheses . DOE (Design of Experiments) approaches can identify critical factors affecting yield and purity .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazoloindole functionalization be addressed, particularly for C-2 vs. C-7 substitution?
- Methodological Answer : Regioselectivity often depends on electronic and steric effects. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., methoxy or halogens) can bias electrophilic substitution. For example, 3-methoxyphenyl groups may act as electron-donating substituents, directing electrophiles to specific positions. Experimental validation via competitive reactions and LC-MS monitoring is advised .
Q. What strategies resolve contradictions in reported biological activities of pyrazoloindole derivatives across studies?
- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Rigorous analytical profiling (HPLC purity >98%, chiral chromatography for enantiomers) and standardized bioassays (e.g., enzyme inhibition IC) are critical. Cross-referencing crystallographic data (e.g., dihedral angles affecting pharmacophore geometry ) with activity data can clarify structure-activity relationships.
Q. How can researchers design experiments to probe the mechanism of pyrazoloindole ring formation in multicomponent reactions?
- Methodological Answer : Mechanistic studies using isotopic labeling (-hydrazines) or in situ FT-IR to track intermediate formation are effective. For example, trapping intermediates like α,β-unsaturated ketones in hydrazine-based cyclizations can elucidate stepwise vs. concerted pathways . Kinetic studies under varying concentrations and temperatures further refine proposed mechanisms.
Q. What advanced techniques are recommended for analyzing non-covalent interactions (e.g., π-π stacking) in pyrazoloindole crystals?
- Methodological Answer : Single-crystal X-ray diffraction provides precise intermolecular contact distances and angles. Hirshfeld surface analysis quantifies interaction types (e.g., H-bonding vs. van der Waals), as seen in triclinic pyrazolo-pyrazinone crystals . Pair distribution function (PDF) analysis may supplement data for amorphous or polycrystalline samples.
Methodological Resources
- Synthetic Protocols : Evidence-based protocols from peer-reviewed journals (e.g., cyclization with POCl , hydrazine coupling ).
- Analytical Tools : X-ray crystallography , HRMS, and advanced NMR techniques (e.g., NOESY for spatial proximity).
- Data Interpretation : Computational tools (Gaussian for DFT, Mercury for crystal visualization) and statistical DOE software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
